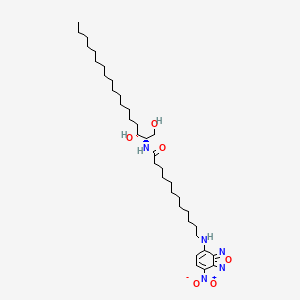
3-Amino-3-deoxy-D-mannose Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-deoxy-D-mannose Hydrochloride, also known as D-Mannosamine hydrochloride, is a pharmaceutical compound used in the development of mannosylated liposomes for bioadhesive oral drug delivery via M cells of Peyer’s patches . It is a white crystalline solid with the molecular formula C6H14ClNO5 and a molecular weight of 215.63 .
Synthesis Analysis
D-Mannosamine hydrochloride can be used for the synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids . It has been used in a study to investigate the synthesis and high-throughput screening of N-acetyl-β-hexosaminidase inhibitor libraries targeting osteoarthritis .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H14ClNO5 . The compound is crystalline in its physical state .Physical and Chemical Properties Analysis
This compound is a white crystalline solid . It is soluble in water . The compound has a molecular weight of 215.63 and a molecular formula of C6H14ClNO5 .科学的研究の応用
Nuclear Magnetic Resonance (NMR) Studies : Research has shown that amino sugars like 2-Amino-2-deoxy-D-mannose hydrochlorides can be studied using 13C and 1H NMR spectroscopy. This technique helps in understanding the coupling patterns and dihedral angle dependence of these molecules, making them useful in conformational analysis (Walker, T. E., London, R., Barker, R., & Matwiyoff, N., 1978).
Conformational Analysis : Studies have been conducted to determine the most stable conformations of 2-amino-2-deoxy-D-hexopyranose derivatives, including mannose, using empirical potential functions. Such research is crucial for understanding the structural and functional aspects of these sugars in biological systems (Taga, T., & Osaki, K., 1975).
Synthesis of Derivatives : Studies have described methods for preparing derivatives of 2-amino-2-deoxy-D-mannose, which are important for developing novel compounds with potential applications in drug development and biochemical research (Lemieux, R., & Nagabhushan, T. L., 1968).
Metal Ion Chelation : Research indicates that compounds like 2-amino-2-deoxy-D-mannose are effective chelating agents for metal ions such as copper. This property can be explored in various fields including bioinorganic chemistry and environmental studies (Kozłowski, H., Decock, P., Olivier, I., Micera, G., Pusino, A., & Pettit, L., 1990).
Crystallographic Studies : Crystallographic analysis of 3-Amino-3-deoxy-D-mannose Hydrochloride has provided insights into its structural properties, such as ionic hydrogen bonding, which is crucial in understanding its chemical behavior and potential applications (Lin, J., Oliver, A., & Serianni, A., 2022).
作用機序
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Biochemical Pathways
, it’s known that D-Mannosamine hydrochloride, a related compound, can be used for the synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids. This suggests that 3-Amino-3-deoxy-D-mannose Hydrochloride might also influence pathways related to cell surface modifications.
Pharmacokinetics
It is soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
Given its use in proteomics research , it may have effects on protein expression or modification.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound at -20°C and avoid exposure to air or moisture over prolonged periods . These conditions can affect the compound’s stability and, consequently, its action and efficacy.
生化学分析
Cellular Effects
Molecular Mechanism
Metabolic Pathways
3-Amino-3-deoxy-D-mannose Hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
(2S,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5-,6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFOMBKCPIMCOO-MVNLRXSJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)N)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)N)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703501 |
Source


|
| Record name | 3-Amino-3-deoxy-D-mannose--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69880-85-9 |
Source


|
| Record name | 3-Amino-3-deoxy-D-mannose--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic Acid](/img/structure/B569079.png)
![2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-diMethylethoxy)carbonyl]aMino]-D-threo-hexonic Acid](/img/structure/B569080.png)

![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)



